Cas no 1503402-74-1 (1-methyl-1H-imidazole-4-carboximidamide)

1-Methyl-1H-imidazole-4-carboximidamide is a versatile heterocyclic compound featuring an imidazole core with a carboximidamide functional group at the 4-position and a methyl substituent on the nitrogen at the 1-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and coordination chemistry applications. Its imidazole ring offers strong chelating properties, while the carboximidamide group provides a reactive site for further derivatization. The compound’s stability and well-defined reactivity profile enhance its utility in constructing complex molecular frameworks. Suitable for controlled reactions, it is often employed in medicinal chemistry for designing bioactive molecules.
1-methyl-1H-imidazole-4-carboximidamide structure
1503402-74-1 structure
商品名:1-methyl-1H-imidazole-4-carboximidamide
CAS番号:1503402-74-1
MF:C5H8N4
メガワット:124.14381980896
CID:5760017
PubChem ID:83677372

1-methyl-1H-imidazole-4-carboximidamide 化学的及び物理的性質

名前と識別子

    • EN300-1854547
    • SCHEMBL17109604
    • 1503402-74-1
    • 1-methyl-1H-imidazole-4-carboximidamide
    • 1H-Imidazole-4-carboximidamide, 1-methyl-
    • インチ: 1S/C5H8N4/c1-9-2-4(5(6)7)8-3-9/h2-3H,1H3,(H3,6,7)
    • InChIKey: DZSWIWMUNYLVQK-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C=NC(C(=N)N)=C1

計算された属性

  • せいみつぶんしりょう: 124.074896272g/mol
  • どういたいしつりょう: 124.074896272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • ふってん: 325.4±34.0 °C(Predicted)
  • 酸性度係数(pKa): 11.58±0.50(Predicted)

1-methyl-1H-imidazole-4-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854547-0.5g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
0.5g
$671.0 2023-09-18
Enamine
EN300-1854547-2.5g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
2.5g
$1370.0 2023-09-18
Enamine
EN300-1854547-10.0g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
10g
$6144.0 2023-06-01
Enamine
EN300-1854547-0.25g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
0.25g
$642.0 2023-09-18
Enamine
EN300-1854547-1g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
1g
$699.0 2023-09-18
Enamine
EN300-1854547-5g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
5g
$2028.0 2023-09-18
Enamine
EN300-1854547-0.05g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
0.05g
$587.0 2023-09-18
Enamine
EN300-1854547-1.0g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
1g
$1429.0 2023-06-01
Enamine
EN300-1854547-0.1g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
0.1g
$615.0 2023-09-18
Enamine
EN300-1854547-5.0g
1-methyl-1H-imidazole-4-carboximidamide
1503402-74-1
5g
$4143.0 2023-06-01

1-methyl-1H-imidazole-4-carboximidamide 関連文献

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1-methyl-1H-imidazole-4-carboximidamideに関する追加情報

Introduction to 1-methyl-1H-imidazole-4-carboximidamide (CAS No. 1503402-74-1)

1-methyl-1H-imidazole-4-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 1503402-74-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole derivative family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural framework of 1-methyl-1H-imidazole-4-carboximidamide features a methyl-substituted imidazole core, which is further functionalized with a carboximidamide group at the 4-position. This unique structural configuration imparts distinct chemical and biological properties, making it a promising candidate for further exploration in synthetic chemistry and therapeutic applications.

The imidazole ring itself is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with various biological targets due to its aromaticity and nitrogen-rich environment. The presence of the methyl group at the 1-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, which are critical factors for drug efficacy. Meanwhile, the carboximidamide moiety at the 4-position introduces reactivity that can be exploited in medicinal chemistry for further derivatization, enabling the design of novel analogs with tailored biological properties.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from imidazole derivatives. The carboximidamide functional group has been particularly studied for its role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that carboximidamides can serve as potent inhibitors of certain proteases and kinases, which are often implicated in pathological processes such as inflammation and cancer. The incorporation of this moiety into 1-methyl-1H-imidazole-4-carboximidamide suggests potential applications in these areas.

One of the most compelling aspects of 1-methyl-1H-imidazole-4-carboximidamide is its versatility as a building block for drug discovery. The compound’s structure allows for modifications at multiple positions, enabling chemists to explore a wide range of chemical space. This flexibility has led to several innovative synthetic strategies being developed to access derivatives of this molecule. For example, recent advances in transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at the 3- and 5-positions of the imidazole ring, expanding the library of possible pharmacophores.

The pharmaceutical industry has long been interested in heterocyclic compounds due to their prevalence in biologically active natural products and synthetic drugs. Imidazole derivatives, in particular, have been successfully utilized in treatments ranging from antifungal medications to anticancer agents. The unique electronic properties of the imidazole ring contribute to its ability to form hydrogen bonds and coordinate with metal ions, which are essential interactions for many biological processes. The methyl-substituted imidazole core in 1-methyl-1H-imidazole-4-carboximidamide may enhance these interactions, potentially leading to more robust binding affinity with biological targets.

Recent computational studies have also highlighted the potential of 1-methyl-1H-imidazole-4-carboximidamide as a scaffold for drug design. Molecular docking simulations have shown that this compound can effectively bind to various protein targets, including enzymes and receptors involved in metabolic pathways and signal transduction. These findings align with experimental observations where imidazole derivatives have demonstrated efficacy in preclinical models. The carboximidamide group, being electron-deficient due to its nitrogen atoms, may participate in key non-covalent interactions such as hydrogen bonding and electrostatic interactions with polar residues on protein surfaces.

In addition to its pharmaceutical potential, 1-methyl-1H-imidazole-4-carboximidamide has shown promise as a tool compound in biochemical research. Its well-defined structure allows researchers to investigate fundamental questions about ligand-receptor interactions and enzyme mechanisms. For instance, site-directed mutagenesis studies using this compound have provided insights into how small molecule inhibitors modulate enzyme activity at an atomic level. Such mechanistic understanding is crucial for optimizing drug candidates and predicting their behavior in vivo.

The synthesis of 1-methyl-1H-imidazole-4-carboximidamide has been refined through multiple approaches over the years. Traditional methods often involve condensation reactions between appropriately substituted imidazoles with amidine precursors under acidic or basic conditions. However, modern synthetic techniques have introduced more efficient pathways that minimize byproducts and improve yields. For example, catalytic hydrogenation has been employed to selectively introduce the methyl group into pre-formed imidazoles without affecting other functional groups present on the molecule.

The growing interest in green chemistry has also influenced the synthesis of 1-methyl-1H-imidazole-4-carboximidamide. Researchers are increasingly adopting solvent-free reactions or using biodegradable solvents to reduce environmental impact while maintaining high reaction efficiency. These sustainable practices not only align with regulatory requirements but also contribute to cost-effective production processes that are scalable for industrial applications.

Looking ahead, future research on 1-methyl-1H-imidazole-4-carboximidamide is likely to focus on expanding its therapeutic applications through structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). By leveraging computational modeling and high-throughput screening techniques, scientists aim to identify novel derivatives that exhibit enhanced potency or selectivity against disease-causing targets such as kinases or proteases overexpressed in cancer cells.

The development of new methodologies for synthesizing complex imidazole derivatives will also continue to be an area of active investigation. Advances in flow chemistry have enabled continuous manufacturing processes that offer improved reproducibility and scalability compared to traditional batch reactions. Such innovations hold promise for accelerating drug discovery pipelines by providing rapid access to large libraries of structurally diverse compounds.

In conclusion, 1-methyl-1H-imidazole-4-carboximidamide (CAS No. 1503402-74-1) represents a valuable scaffold with significant potential across multiple domains of pharmaceutical research including medicinal chemistry, synthetic organic chemistry, biochemical investigations,and computational modeling.. Its unique structural features—particularly the combination of a methyl-substituted imidazole core with a carboximidamide functional group—make it an attractive candidate for further exploration.. As our understanding grows about how these molecules interact with biological systems, so too will their utility.. Future studies will undoubtedly build upon current knowledge.. By refining synthetic routes.. exploring new therapeutic indications..and embracing sustainable practices.. researchers can unlock even greater possibilities..

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